2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a cyclopentyl group, a pyrrolidine ring, and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by the introduction of the pyrazine moiety through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to optimize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety, where nucleophiles such as amines or thiols replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The pyrazine moiety can interact with enzymes or receptors, modulating their activity. The compound may also affect cellular pathways by altering the function of key proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclopentyl-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)ethanone
- **2-Cyclopentyl-1-(3-(
Properties
IUPAC Name |
2-cyclopentyl-1-[3-[6-(dimethylamino)pyrazin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N4O2/c1-20(2)15-10-18-11-16(19-15)23-14-7-8-21(12-14)17(22)9-13-5-3-4-6-13/h10-11,13-14H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLSLGOVWSZFET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CN=CC(=N1)OC2CCN(C2)C(=O)CC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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